[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide
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Overview
Description
[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide is a chemical compound with the molecular formula C9H22N4O4S2 and a molecular weight of 314.4254 . This compound belongs to the class of diazepanes, which are seven-membered nitrogen heterocycles. Diazepanes are known for their diverse biological properties and pharmaceutical importance .
Preparation Methods
The synthesis of [1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide can be achieved through various methods. One efficient method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method allows for the construction of chiral 1,4-diazepanes with high enantiomeric excess. The reaction conditions typically involve the use of NADPH as a cofactor and sodium phosphate buffer at pH 7.5 .
Chemical Reactions Analysis
[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, Cp2TiCl2, and m-phthalic acid . The major products formed from these reactions are often benzodiazepines, which are essential structural motifs in biologically active compounds and pharmaceutical agents .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of chiral 1,4-diazepanes, which are important structural units in pharmaceuticals . In biology and medicine, it has been studied for its potential use in the treatment of glaucoma and ocular hypertension . Additionally, it is used in the development of selective, dual-orexin receptor antagonists for the treatment of primary insomnia .
Mechanism of Action
The mechanism of action of [1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide involves its interaction with specific molecular targets and pathways. For example, it acts as a Rho-associated kinase inhibitor, which is crucial for its therapeutic effects in treating glaucoma and ocular hypertension . The compound’s interaction with orexin receptors also plays a significant role in its use as a treatment for primary insomnia .
Comparison with Similar Compounds
[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide can be compared with other similar compounds such as piperazines and 1,5-diazocanes . While piperazines are widely found in commercially available compounds and bioactive molecules, 1,4-diazepanes offer unique structural and functional properties that make them valuable in pharmaceutical research . The modular synthetic approach used for 1,4-diazepanes allows for greater diversity in the resulting heterocyclic scaffolds .
Properties
Molecular Formula |
C9H22N4O4S2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethyl-1,4-diazepane-1,4-disulfonamide |
InChI |
InChI=1S/C9H22N4O4S2/c1-10(2)18(14,15)12-6-5-7-13(9-8-12)19(16,17)11(3)4/h5-9H2,1-4H3 |
InChI Key |
JTTWAWFMFQHIIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCN(CC1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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